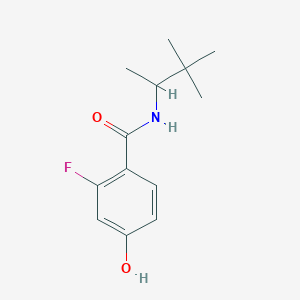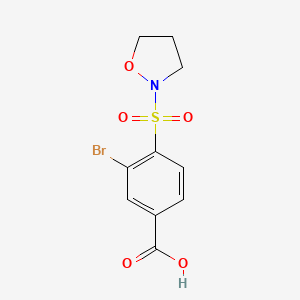
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that has been studied extensively in scientific research. It is also known as AG-490 and has been shown to have potential applications in cancer treatment, immunology, and other areas of medicine.
Wirkmechanismus
The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the inhibition of the JAK/STAT signaling pathway. This pathway is involved in the regulation of gene expression, cell growth, differentiation, and survival. By inhibiting this pathway, this compound has been shown to have potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. This compound has also been shown to have potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine in lab experiments include its potent inhibitory effects on the JAK/STAT signaling pathway, its potential applications in cancer treatment, immunology, and other areas of medicine, and its ability to selectively target specific cell types. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its interactions with other signaling pathways and its potential effects on gene expression.
2. Development of new synthesis methods for this compound that could increase its solubility and reduce its toxicity.
3. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
4. Investigation of its potential as a therapeutic agent in combination with other drugs or treatments.
5. Development of new delivery methods for this compound that could increase its efficacy and reduce its side effects.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has potential applications in cancer treatment, immunology, and other areas of medicine, and has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves the reaction of 2,3-dihydro-1H-indene-1,3-diamine with imidazole-2-ethylamine. The resulting compound has been shown to have potent inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Wissenschaftliche Forschungsanwendungen
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has been extensively studied in scientific research due to its potential applications in cancer treatment, immunology, and other areas of medicine. It has been shown to have potent inhibitory effects on the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival.
Eigenschaften
IUPAC Name |
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQXGXXNHKQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)

